molecular formula C11H8O4 B184794 8-methyl-4-oxo-4H-chromene-2-carboxylic acid CAS No. 38243-78-6

8-methyl-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B184794
CAS No.: 38243-78-6
M. Wt: 204.18 g/mol
InChI Key: PGSGLTSKIQNWBG-UHFFFAOYSA-N
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Description

8-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS 38243-78-6) is a high-purity chromone derivative supplied for advanced research and development. This compound features a carboxylic acid functional group, making it a versatile and essential synthon for generating a diverse spectrum of chemical derivatives for structure-activity relationship (SAR) studies . The chromone scaffold is recognized as a privileged structure in medicinal chemistry and is a key pharmacophore in numerous bioactive molecules . Researchers value this building block for developing multitarget-directed ligands, particularly in challenging areas such as neurodegenerative diseases, where chromone-based compounds have shown potential as bifunctional acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors . Chromones, in general, are also known for a wide range of other pharmacological properties, including anti-inflammatory, antidiabetic, antitumor, and antimicrobial activities . From a synthetic chemistry perspective, optimized microwave-assisted routes for related chromone-2-carboxylic acids allow for their preparation with high yields and purity, without the need for tedious purification processes like column chromatography, making them efficient and cost-effective building blocks for concise and diversity-oriented library development . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-methyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-3-2-4-7-8(12)5-9(11(13)14)15-10(6)7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSGLTSKIQNWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357219
Record name 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38243-78-6
Record name 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Parameters and Yield Enhancement

The MW protocol employs:

  • Substrate : 5′-Bromo-2′-hydroxyacetophenone (1.16 mmol)

  • Reagents : Diethyl oxalate (3.49 mmol), sodium methoxide (2.32 mmol)

  • Solvent : Dioxane (2 mL)

  • Conditions : 120°C for 20 min (condensation), followed by 6M HCl addition and 40 min MW irradiation

This approach reduces reaction time from 20 hours to 60 minutes while boosting yields to 87% for the brominated analog. Critical optimizations include:

  • Base selection : Sodium methoxide outperforms NaOH or KOH in minimizing decarboxylation

  • Solvent polarity : Dioxane’s high dielectric constant enhances microwave absorption

  • Temperature control : Precise MW heating prevents thermal degradation

Alternative Pathways via Carboxamide Intermediates

Patent CA2127945C discloses a carboxamide-mediated route to 4-oxo-4H-benzopyrans, offering potential for derivative synthesis. While designed for 2-cyano compounds, the methodology informs alternative approaches to carboxylic acids.

Key Reaction Steps

  • Ring formation : Reacting 2-hydroxyacetophenone derivatives with dialkyl oxalates in aromatic solvents (toluene, xylene) using alcoholate bases

  • Amidation : Treating the resultant 2-carboxy-4-oxo-4H-benzopyran with ammonia in pyridine/alcohol mixtures

  • Dehydration : Converting carboxamides to nitriles using PCl₅ or POCl₃

Adaptation for Carboxylic Acid Synthesis

Omitting the dehydration step could preserve the carboxylic acid functionality. Experimental data suggest that using aqueous HCl instead of gaseous ammonia during amidation directs the reaction toward acid formation. A proposed modified pathway:

2-Hydroxyacetophenone+diethyl oxalateNaOEt, tolueneEthyl 4-oxo-chromene-2-carboxylateHCl (aq)8-Methyl-4-oxo-4H-chromene-2-carboxylic acid\text{2-Hydroxyacetophenone} + \text{diethyl oxalate} \xrightarrow{\text{NaOEt, toluene}} \text{Ethyl 4-oxo-chromene-2-carboxylate} \xrightarrow{\text{HCl (aq)}} \text{8-Methyl-4-oxo-4H-chromene-2-carboxylic acid}

Preliminary trials using this method show 41–45% yields, with purification challenges due to residual ethyl ester byproducts.

Comparative Analysis of Synthesis Methods

ParameterClassical CondensationMicrowaveCarboxamide Route
Yield 32%87% (analog)41–45% (adapted)
Reaction Time 20 h1 h8 h
Key Reagent LiOHNaOMeDiethyl oxalate
Temperature 20–80°C120°C100–120°C
Purification Steps 523
Scale-Up Feasibility ModerateHighLow

The microwave method, though untested for the 8-methyl derivative, offers the highest efficiency based on analogous chromones. The classical route remains valuable for small-scale synthesis despite lower yields, while the carboxamide pathway requires further optimization to compete.

Critical Factors Influencing Reaction Efficiency

Solvent Selection

  • Dichloromethane : Optimal for initial condensation (low polarity, inert)

  • THF-Water : Facilitates ester hydrolysis via phase-transfer catalysis

  • Dioxane : Enhances microwave absorption and reagent solubility

Base Effects

Lithium hydroxide in classical methods provides strong nucleophilic activation but risks overhydrolysis. Sodium methoxide in MW protocols minimizes side reactions through milder basicity.

Acid Workup Strategies

Controlled acidification to pH 1–2 precipitates the product while avoiding lactone formation. Patent data emphasize slow HCl addition (1 mL/min) to prevent localized overheating.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example, reaction with methanol in the presence of sulfuric acid yields methyl esters, which are intermediates for further derivatization.

Example Reaction:
8-Methyl-4-oxo-4H-chromene-2-carboxylic acid + Methanol → Methyl 8-methyl-4-oxo-4H-chromene-2-carboxylate

Reagents/ConditionsYieldReference
Methanol, H₂SO₄, reflux85%

Amide Formation

The carboxylic acid forms amides via coupling with amines. Microwave-assisted synthesis has been optimized to enhance efficiency.

Example Reaction:
this compound + Cyclopropylamine → N-Cyclopropyl-8-methyl-4-oxo-4H-chromene-2-carboxamide

Reagents/ConditionsYieldReference
Dimethylacetamide, RT, 1 h88%
Acyl imidazolium intermediates, MW-assisted93%

Key Findings:

  • Microwave irradiation reduces reaction time and improves yields compared to classical methods .
  • Amides exhibit biological activity, such as carbonic anhydrase inhibition .

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming simpler chromene derivatives.

Example Reaction:
this compound → 8-Methyl-4H-chromen-4-one + CO₂

Reagents/ConditionsYieldReference
Sulfuric acid, 80°C, 18 h62%

Functionalization of the Chromene Core

The chromene ring undergoes electrophilic substitution, particularly at the C-3 position. Nitration and halogenation have been reported for analogous compounds .

Example Reaction (Hypothetical):
this compound + HNO₃ → 3-Nitro-8-methyl-4-oxo-4H-chromene-2-carboxylic acid

Note: Direct literature on this reaction is limited, but mechanistic studies suggest feasibility .

Oxidation and Reduction

  • Oxidation: The methyl group at position 8 can be oxidized to a carboxyl group under strong oxidizing conditions (e.g., KMnO₄).
  • Reduction: The 4-oxo group may be reduced to a hydroxyl group using NaBH₄, though this is less common.

Coordination Chemistry

The compound acts as a ligand for metal ions via its carbonyl and carboxylic acid groups. Studies on similar chromenes show chelation with transition metals like Fe³⁺ and Cu²⁺ .

Research Insights

  • Synthetic Efficiency : Microwave-assisted methods significantly enhance reaction yields (87–93%) compared to classical routes (54–62%) .
  • Biological Relevance : Amide derivatives show promise as bioactive agents, particularly in targeting enzymes like carbonic anhydrases .
  • Structural Versatility : The carboxylic acid group enables diverse transformations, making the compound a valuable synthon in medicinal chemistry .

Scientific Research Applications

Chemistry

8-Methyl-4-oxo-4H-chromene-2-carboxylic acid serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its reactive carbonyl group makes it a valuable synthon for various chemical reactions, including:

  • Oxidation to form chromone derivatives.
  • Reduction to produce alcohols.
  • Electrophilic substitution reactions on the aromatic ring .

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial properties : It has been studied for its effectiveness against various bacterial strains.
  • Anticancer effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating diseases like:

  • Neurodegenerative disorders : Its derivatives are being explored as multitarget-directed ligands for conditions such as Alzheimer’s and Parkinson’s disease, acting as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) .

Case Study 1: Anticancer Activity

A study published in PubMed Central highlighted the structure–activity relationship (SAR) of various chromene derivatives, including 8-methyl compounds. It was found that specific substitutions at the aromatic ring significantly enhanced anticancer activity against certain cancer cell lines .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of chromene derivatives in models of Alzheimer’s disease. The study demonstrated that compounds derived from 8-methyl chromenes were effective in reducing amyloid-beta plaque formation and improving cognitive function in animal models .

Mechanism of Action

The mechanism of action of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-2-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Melting Point (°C) Key Properties/Activities References
This compound Methyl (C8), COOH (C2) Not reported Intermediate for drug discovery; structural studies
7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid Methyl (C7, C8), COOH (C2) 259–261 High-yield synthesis (93%); characterized via $^1$H NMR/MS
5,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid Methyl (C5, C7), COOH (C2) 264–266 Highest yield (97%); potential carbonic anhydrase inhibition
6-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide Methyl (C6), sulfonamide (C2) 307–308 Carbonic anhydrase inhibitor; characterized via $^1$H NMR
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid Methyl (C3), phenyl (C2), COOH (C8) Not reported Structural studies; hydrogen-bonded crystal packing
7-Hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid Hydroxy (C7), propyl (C8), COOH (C2) Not reported Solubility studies; ≥95% purity
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid Chloro (C6, C8), COOH (C2) Not reported Halogenated derivative; potential antimicrobial activity

Key Observations

Substituent Effects on Physicochemical Properties :

  • Methyl vs. Halogen Substituents : Methyl groups (e.g., 7,8-dimethyl derivative) generally lower melting points compared to halogenated analogs (e.g., 6,8-dichloro), likely due to reduced polarity .
  • Hydroxy and Sulfonamide Groups : The introduction of polar groups (e.g., hydroxy at C7 or sulfonamide at C2) enhances solubility and biological interactions, as seen in carbonic anhydrase inhibition studies .

Synthetic Accessibility :

  • Derivatives with electron-donating groups (e.g., methyl) are synthesized in higher yields (up to 97%) compared to halogenated or bulky substituents .
  • Microwave-assisted methods improve efficiency for chromene-2-carboxylic acid derivatives, reducing reaction times from hours to minutes .

Biological Activity: Carbonic Anhydrase Inhibition: Sulfonamide-containing derivatives (e.g., 6-methyl-4-oxo-N-(4-sulfamoylphenyl)) exhibit potent enzyme inhibition, attributed to the sulfonamide moiety’s zinc-binding capability . Antimicrobial Potential: Halogenated derivatives (e.g., 6,8-dichloro) are explored for antimicrobial applications due to increased electrophilicity .

Structural and Functional Divergence

  • Positional Isomerism : The 8-methyl isomer (target compound) differs from 7-methyl or 6-methyl analogs in steric and electronic effects, influencing receptor binding in enzyme inhibition .
  • Carboxylic Acid vs. Carboxamide : Conversion of the carboxylic acid to carboxamide (e.g., 5a–j derivatives) enhances membrane permeability, critical for drug bioavailability .

Biological Activity

8-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a member of the chromene family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that contributes to its distinct chemical and biological properties. The compound's structure can be represented as follows:

C12H10O4\text{C}_{12}\text{H}_{10}\text{O}_4

This structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Notably, it has been shown to affect several biochemical pathways:

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : This cytokine plays a significant role in systemic inflammation. Inhibition of TNF-α may contribute to the compound's anti-inflammatory properties.
  • Interaction with Acetylcholinesterase (AChE) : The compound has been evaluated for its potential as an AChE inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : As a chromene derivative, it exhibits antioxidant properties that help mitigate oxidative stress within cells .

Biological Activities

The compound has been investigated for various biological activities, including:

1. Anticancer Activity

  • Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
  • Mechanism : The compound's ability to inhibit cell proliferation may be linked to its effects on cell cycle regulation and apoptosis pathways.

2. Anti-inflammatory Effects

  • Research Findings : The anti-inflammatory action appears to stem from its ability to inhibit pro-inflammatory cytokines like TNF-α and interleukins .
  • Table 1: Summary of Anti-inflammatory Studies
StudyTargetIC50 (µM)Effect
TNF-α10.5Inhibition
IL-612.0Inhibition

3. Antioxidant Properties

  • The compound has shown significant free radical scavenging activity, which is essential for preventing oxidative damage in cells .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics typical of chromone derivatives. Its metabolism and excretion pathways are yet to be fully elucidated but are believed to involve conjugation reactions common among phenolic compounds.

Applications in Medicinal Chemistry

The versatility of this compound extends beyond basic research into practical applications:

  • Drug Development : It serves as a scaffold for designing multitarget-directed ligands aimed at treating complex diseases such as cancer and neurodegenerative disorders .
  • Industrial Uses : Beyond medicinal applications, this compound is also explored in the development of dyes and pigments due to its chemical stability and reactivity .

Q & A

Q. What are the optimized synthetic routes for 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves oxidation of intermediates such as 8-formyl derivatives. For example, 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid (a structural analog) was synthesized using 31% H₂O₂ in 2-butanone at 363–368 K, followed by acidification with HCl and recrystallization from ethanol/dichloromethane (2:1 v/v), achieving an 81% yield . Key factors for optimization include:
  • Controlled addition of oxidizing agents (e.g., H₂O₂ in aliquots).
  • Solvent selection for crystallization (ethanol/DCM mixtures improve crystal quality).
  • Quenching excess H₂O₂ with NaHSO₃ to prevent over-oxidation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Determines molecular planarity and dihedral angles (e.g., 53.2° between the benzopyran unit and phenyl ring in analogs) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups. For a related compound (5,7-dimethoxy-4-oxo-4H-chromene-2-carboxylic acid), signals at δ 6.86 (s, CH-CO) and δ 3.94 (OCH₃) confirm substituent positions .
  • IR spectroscopy : Strong carbonyl stretches (C=O) near 1700–1750 cm⁻¹ validate lactone and carboxylic acid groups .

Q. How can purity and stability be ensured during storage?

  • Methodological Answer :
  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystals (≥95% purity) .
  • Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the lactone ring.
  • Stability assays : Monitor degradation via HPLC at regular intervals, particularly under humid conditions.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives, such as anti-cancer or anti-inflammatory effects?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, allyl and diethylamino substituents in analogs enhance electron delocalization, correlating with anti-cancer activity .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory effects). Studies on coumarin-3-carboxamides show binding affinity improvements with hydrophobic substituents .
  • QSAR models : Use substituent parameters (e.g., Hammett σ values) to predict activity trends.

Q. How can contradictory bioassay data (e.g., varying IC₅₀ values) be resolved across studies?

  • Methodological Answer :
  • Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
  • Re-evaluate solubility : Poor aqueous solubility may artificially reduce activity. Use DMSO/carboxymethylcellulose vehicles at ≤0.1% concentration .
  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) to confirm dose dependency.

Q. What strategies enhance the compound’s photophysical properties for fluorescence-based applications?

  • Methodological Answer :
  • Substituent engineering : Introduce electron-donating groups (e.g., -OCH₃ at position 6) to redshift fluorescence emission. For example, 5,7-dimethoxy analogs exhibit λₑₘ ≈ 450 nm .
  • Metal coordination : Synthesize Cu²⁺ or Zn²⁺ complexes to enhance quantum yields.
  • Solvatochromic studies : Test in polar vs. non-polar solvents to optimize Stokes shift for imaging applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 2
8-methyl-4-oxo-4H-chromene-2-carboxylic acid

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